1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde
Description
1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde (CAS: 1824577-97-0) is a cyclobutane-based aldehyde with a but-3-en-2-yl substituent. Its molecular formula is C₉H₁₄O, and it has a molecular weight of 138.21 g/mol . The compound features a strained cyclobutane ring and a conjugated aldehyde group, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-but-3-en-2-ylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9(7-10)5-4-6-9/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
RIVQHGHVXBIBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(CCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the but-3-en-2-yl group and the aldehyde functionality. One common method is the alkylation of cyclobutanone with but-3-en-2-yl bromide, followed by oxidation to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-en-2-yl group can participate in substitution reactions, such as halogenation or hydroboration-oxidation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂), borane (BH₃) followed by hydrogen peroxide (H₂O₂)
Major Products Formed
Oxidation: 1-(But-3-en-2-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(But-3-en-2-yl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives depending on the specific reaction conditions
Scientific Research Applications
1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The but-3-en-2-yl group can participate in various organic transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Biological Activity
1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde is an organic compound with a unique structural framework, featuring a cyclobutane ring and an aldehyde functional group. This compound has garnered attention for its potential biological activities, including antioxidant properties, enzyme interactions, and possible therapeutic applications.
The chemical characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 1-(3-Methylbut-2-enyl)cyclobutane-1-carbaldehyde |
| InChI Key | JKQMXZFFTAOHFW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)CCC1(CCC1)C=O |
The mechanism of action of this compound primarily involves its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially altering their function and influencing various metabolic pathways within cells. This lipophilic compound can interact effectively with cell membranes, enhancing its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structural features may exhibit antioxidant activities. The ability to scavenge free radicals could be attributed to the aldehyde functionality, which may stabilize reactive species through electron donation or hydrogen atom transfer.
Enzyme Interactions
The interaction of the aldehyde group with nucleophilic sites in enzymes suggests potential modulation of enzymatic activity. Such interactions could lead to alterations in metabolic pathways, impacting cellular functions and homeostasis.
Anti-inflammatory Potential
Similar compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines or modulating immune responses. While direct evidence for this compound's anti-inflammatory effects is limited, its structural characteristics suggest a potential for such activity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antioxidant Activity : A study investigating similar aldehydes demonstrated significant antioxidant effects, suggesting that this compound may possess comparable properties .
- Enzyme Modulation : Research on related cyclobutane derivatives indicated that these compounds could inhibit specific enzymes involved in metabolic pathways, highlighting the potential for therapeutic applications .
- Therapeutic Applications : The unique structural features of this compound make it a candidate for further investigation in drug discovery, particularly for conditions associated with oxidative stress and inflammation.
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